molecular formula C15H10Br2O B14560729 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- CAS No. 61765-35-3

9H-Fluoren-9-one, 2,7-bis(bromomethyl)-

Cat. No.: B14560729
CAS No.: 61765-35-3
M. Wt: 366.05 g/mol
InChI Key: JZVOMKAFSZDBJH-UHFFFAOYSA-N
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Description

9H-Fluoren-9-one, 2,7-bis(bromomethyl)-: is an organic compound that belongs to the fluorenone family It is characterized by the presence of bromomethyl groups at the 2 and 7 positions of the fluorenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- typically involves the bromination of 9H-fluoren-9-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods: While specific industrial production methods for 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions: 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorenone derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, fluorenone derivatives have been studied for their potential biological activities, including anticancer, antimicrobial, and antiviral properties. The bromomethyl groups in 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- make it a valuable intermediate for the synthesis of biologically active compounds .

Industry: In the industrial sector, 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- is used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- is primarily related to its ability to undergo substitution reactions. The bromomethyl groups act as reactive sites for nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of various derivatives with specific biological or chemical properties .

Comparison with Similar Compounds

Uniqueness: 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- is unique due to the presence of bromomethyl groups at the 2 and 7 positions. These groups enhance its reactivity and make it a versatile intermediate for the synthesis of a wide range of derivatives.

Properties

CAS No.

61765-35-3

Molecular Formula

C15H10Br2O

Molecular Weight

366.05 g/mol

IUPAC Name

2,7-bis(bromomethyl)fluoren-9-one

InChI

InChI=1S/C15H10Br2O/c16-7-9-1-3-11-12-4-2-10(8-17)6-14(12)15(18)13(11)5-9/h1-6H,7-8H2

InChI Key

JZVOMKAFSZDBJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CBr)C(=O)C3=C2C=CC(=C3)CBr

Origin of Product

United States

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